molecular formula C18H17NO4S B2461421 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide CAS No. 1798459-05-8

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2461421
CAS No.: 1798459-05-8
M. Wt: 343.4
InChI Key: GHCMIDMZDIVWML-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide: is an organic compound that features a complex structure combining furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more efficient catalysts, continuous flow reactors, and automated systems to handle large-scale reactions. The goal is to achieve high throughput while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
  • N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-chlorobenzamide

Uniqueness

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-14-6-3-2-5-13(14)18(21)19-11-12-8-9-16(24-12)17(20)15-7-4-10-23-15/h2-10,17,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCMIDMZDIVWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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